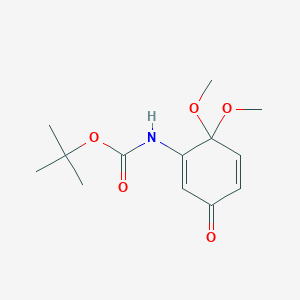
Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate
Descripción general
Descripción
Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate is a chemical compound with the CAS number 175552-82-6 . It has a molecular weight of 269.30 and a molecular formula of C13H19NO5 .
Molecular Structure Analysis
The molecular structure of Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate consists of 38 atoms: 19 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
An efficient stereoselective synthesis method for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, starting from simple 3-cyclohexene-1-carboxylic acid. This synthesis is crucial for preparing factor Xa inhibitors, highlighting the compound's application in medicinal chemistry (Wang, Ma, Reddy, & Hu, 2017).
Nanofiber Construction and Sensory Materials
The role of tert-butyl moiety in the formation of organogels was studied, leading to the development of strong blue emissive nanofibers. These nanofibers, constructed from benzothizole modified tert-butyl carbazole derivatives, show potential as fluorescent sensory materials for detecting volatile acid vapors (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
Cyclohexane Oxime Derivatives
A study explored the conformational behavior of trans-3-alkyl-2-chlorocyclohexanones, including tert-butyl derivatives, leading to the formation of oximes and oxime derivatives. This research contributes to understanding the structural behavior of cyclohexanone compounds (Denmark, Dappen, Sear, & Jacobs, 1990).
Catalytic Applications
Research on cyclohexa-1,4-dienes with a tert-butyl group at C3 demonstrated their function as isobutane equivalents when activated by a strong boron Lewis acid. This study opens new avenues for incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).
Epoxidation of Olefins
Tert-butyl hydroperoxide was used in the metal-catalyzed epoxidation of olefins, highlighting its role in catalysis and the formation of by-products through radical reactions (Sheldon, 1973).
Crystal Structure Analysis
The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was analyzed, revealing its importance as an intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).
Pd-Catalyzed Amidation
A study investigated the Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides, contributing to the field of organic synthesis and pharmaceutical intermediates (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).
Redox-Active Electrode Materials
Novel poly(3,6-dithienylcarbazole) derivatives, including poly(tert-butyl 2-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)acetate), were synthesized for use as redox-active materials in high-performance electrochemical energy storage applications (Yigit & Güllü, 2017).
Propiedades
IUPAC Name |
tert-butyl N-(6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-12(2,3)19-11(16)14-10-8-9(15)6-7-13(10,17-4)18-5/h6-8H,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZDQTBBNXGNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)C=CC1(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2993641.png)
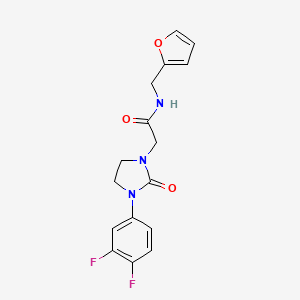


![3-Phenyl-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2993648.png)
![2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2993649.png)

![1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2993655.png)
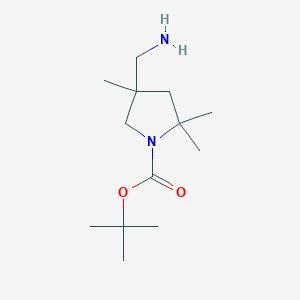

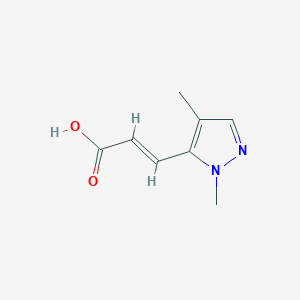
![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2993660.png)
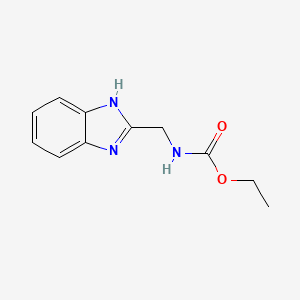
![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2993663.png)